[1-[5-(1,3-Benzothiazol-2-yl)thiophene-2-carbonyl]piperidin-3-yl]methanesulfonamide
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Overview
Description
[1-[5-(1,3-Benzothiazol-2-yl)thiophene-2-carbonyl]piperidin-3-yl]methanesulfonamide is a complex organic compound that features a benzothiazole ring fused with a thiophene ring, a piperidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[5-(1,3-Benzothiazol-2-yl)thiophene-2-carbonyl]piperidin-3-yl]methanesulfonamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors.
Coupling Reactions: The benzothiazole and thiophene rings are then coupled under specific conditions to form the desired intermediate.
Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution reactions.
Methanesulfonamide Addition: Finally, the methanesulfonamide group is added using sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at various sites, including the carbonyl group in the thiophene ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their effects on various biological pathways and their potential therapeutic applications.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as drugs, particularly in the treatment of diseases such as cancer and infectious diseases. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity .
Mechanism of Action
The mechanism of action of [1-[5-(1,3-Benzothiazol-2-yl)thiophene-2-carbonyl]piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can alter various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with a similar benzothiazole ring structure.
Thiophene-2-carbonyl derivatives: Compounds with similar thiophene ring structures.
Piperidine derivatives: Compounds featuring the piperidine ring.
Uniqueness
What sets [1-[5-(1,3-Benzothiazol-2-yl)thiophene-2-carbonyl]piperidin-3-yl]methanesulfonamide apart is its combination of these three distinct moieties, which confer unique chemical and biological properties. This combination allows for a wide range of functionalizations and applications, making it a versatile compound in both research and industry .
Properties
IUPAC Name |
[1-[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]piperidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c19-27(23,24)11-12-4-3-9-21(10-12)18(22)16-8-7-15(25-16)17-20-13-5-1-2-6-14(13)26-17/h1-2,5-8,12H,3-4,9-11H2,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELAMPZCRAIDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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